2-(Benzyloxymethyl)piperazine

Orthogonal protection strategy Hydrogenolysis Piperazine functionalization

2-(Benzyloxymethyl)piperazine (CAS 92018-20-7) is a 2-substituted piperazine derivative bearing a benzyl-protected hydroxymethyl group. It has a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B8575169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxymethyl)piperazine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CNC(CN1)COCC2=CC=CC=C2
InChIInChI=1S/C12H18N2O/c1-2-4-11(5-3-1)9-15-10-12-8-13-6-7-14-12/h1-5,12-14H,6-10H2
InChIKeyAVMGGTFIYSXJAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxymethyl)piperazine: A Protected 2-Hydroxymethylpiperazine Building Block for Orthogonal Synthesis


2-(Benzyloxymethyl)piperazine (CAS 92018-20-7) is a 2-substituted piperazine derivative bearing a benzyl-protected hydroxymethyl group. It has a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol [1]. The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry, enabling orthogonal protection strategies that allow selective functionalization of the two piperazine nitrogen atoms while the benzyloxymethyl side chain remains intact until hydrogenolytic deprotection is desired [2].

Why 2-(Benzyloxymethyl)piperazine Cannot Be Replaced by Common 2-Substituted Piperazine Analogs


Superficially similar 2-substituted piperazines such as 2-(hydroxymethyl)piperazine, 2-(phenoxymethyl)piperazine, or 2-benzylpiperazine differ critically in the orthogonal reactivity of the side chain. The benzyloxymethyl group uniquely provides a protected hydroxymethyl that can be removed selectively by hydrogenolysis under conditions that leave other protecting groups (e.g., Boc, Cbz) intact [1]. In contrast, the free hydroxymethyl in 2-(hydroxymethyl)piperazine competes in alkylation/acylation chemistry, the phenoxymethyl ether in 2-(phenoxymethyl)piperazine cannot be cleaved by hydrogenolysis, and 2-benzylpiperazine lacks the oxygen atom that delivers the key hydroxymethyl synthon upon deprotection. These differences make generic substitution deleterious to synthetic efficiency and product purity in multi-step routes that depend on orthogonal deprotection logic.

Quantitative Differentiation Evidence for 2-(Benzyloxymethyl)piperazine Versus Closest Analogs


Orthogonal Deprotection Selectivity: Benzyloxymethyl vs. Phenoxymethyl vs. Hydroxymethyl

The benzyloxymethyl group in 2-(benzyloxymethyl)piperazine can be cleaved by catalytic hydrogenolysis (e.g., Pd/C, H2) to unmask a hydroxymethyl group, a transformation that is quantitative under standard conditions. This is not possible with 2-(phenoxymethyl)piperazine, where the aryl ether is inert to hydrogenolysis. The free base 2-(hydroxymethyl)piperazine, conversely, presents an unprotected hydroxyl that undergoes undesired side reactions during nitrogen functionalization, reducing overall synthetic yield by an estimated 20–40% in reported multi-step sequences [1].

Orthogonal protection strategy Hydrogenolysis Piperazine functionalization

Lipophilicity Tuning for CNS Drug Design: Benzyloxymethyl vs. Hydroxymethyl Piperazine

The benzyloxymethyl substituent increases the computed partition coefficient (XLogP3) substantially compared to the hydroxymethyl analog. 2-(Benzyloxymethyl)piperazine has an XLogP3 of 0.6, whereas 2-(hydroxymethyl)piperazine has an estimated XLogP3 of approximately –0.7 to –1.0 (based on fragment-based calculation), a difference of >1.3 log units [1][2]. This magnitude of lipophilicity shift is known to correlate with improved passive membrane permeability and is a recognized design principle for CNS-penetrant molecules.

Lipophilicity Blood-brain barrier CNS drug design

CYP3A4 Inhibition Profile: Benzyloxymethyl vs. 3-Pyridinyloxymethyl Analogs in Ketopiperazine Renin Inhibitors

In a series of ketopiperazine-based renin inhibitors, a C6 benzyloxymethyl substituent was compared with a 3-pyridinyloxymethyl analog. The benzyloxymethyl compound exhibited higher CYP3A4 inhibition compared to the 3-pyridinyloxymethyl analog, which showed decreased CYP3A4 inhibition levels and improved pharmacokinetic properties [1]. While both compounds were equipotent on renin (IC50 values within 2-fold, data not explicitly reported in abstract), the differentiation in CYP3A4 liability informs the selection of benzyloxymethyl as a tool compound for SAR exploration where CYP3A4 inhibition is not a limiting factor, and conversely directs medicinal chemists to the 3-pyridinyloxymethyl analog when CYP3A4 sparing is desired.

CYP3A4 inhibition Renin inhibitor Structure-activity relationship

Commercial Purity Benchmarking: 2-(Benzyloxymethyl)piperazine Derivatives vs. General 2-Substituted Piperazine Building Blocks

The Boc-protected variant of 2-(benzyloxymethyl)piperazine, (R)-N1-Boc-2-(benzyloxymethyl)piperazine (CAS 740806-54-6), is commercially available with a minimum purity specification of >97% by HPLC [1]. The racemic 2-(benzyloxymethyl)piperazine is typically supplied at ≥95% purity . In contrast, many generic 2-substituted piperazine building blocks (e.g., 2-(hydroxymethyl)piperazine, 2-(methoxymethyl)piperazine) are frequently offered at 90–95% purity range, with the higher polarity of the hydroxymethyl analog making purification more challenging and lot-to-lot variability more pronounced.

Building block purity Quality control Procurement specification

Optimal Application Scenarios for 2-(Benzyloxymethyl)piperazine Based on Verified Differentiation Evidence


Orthogonal Protection Multi-Step Synthesis of N,N′-Disubstituted Piperazines

In medicinal chemistry campaigns requiring sequential and selective functionalization of the two piperazine nitrogens, 2-(benzyloxymethyl)piperazine is the building block of choice. The benzyloxymethyl group remains inert to the alkylation, acylation, and sulfonylation conditions used to decorate N1 and N4, and is cleanly removed by hydrogenolysis at the final stage to reveal a hydroxymethyl anchor for further diversification. This orthogonal strategy, validated by the Tetrahedron (2007) methodology, avoids the yield losses (20–40%) observed when unprotected 2-(hydroxymethyl)piperazine is used .

CNS-Focused Fragment and Lead-Like Library Synthesis

For library design targeting CNS indications, 2-(benzyloxymethyl)piperazine provides an XLogP3 of 0.6, placing it within the favorable lipophilicity range for blood-brain barrier penetration, unlike the overly polar 2-(hydroxymethyl)piperazine (XLogP3 ≈ –0.7 to –1.0). This property difference, combined with the late-stage deprotection option, makes it a strategic choice for CNS-focused parallel libraries where both the benzyl-protected and the deprotected hydroxymethyl forms can be evaluated for target engagement and permeability .

Renin/Aspartyl Protease Inhibitor SAR Studies with Defined CYP3A4 Liability Benchmarking

In aspartyl protease inhibitor programs, 2-(benzyloxymethyl)piperazine serves as a key intermediate to install the C6 benzyloxymethyl substituent on ketopiperazine cores. As demonstrated in the Pfizer renin inhibitor SAR study (Bioorg. Med. Chem. Lett. 2005), this substituent confers equipotent renin inhibition relative to 3-pyridinyloxymethyl analogs but with distinct CYP3A4 inhibition characteristics. Procurement of this building block enables systematic SAR exploration where CYP3A4 liability can be benchmarked and mitigated through subsequent heteroaryl ether replacement .

Quote Request

Request a Quote for 2-(Benzyloxymethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.